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Compound of Interest

Compound Name: cycloocta-1,5-diene

An In-depth Technical Guide to the History of Cycloocta-1,5-diene Research

Abstract

Cycloocta-1,5-diene (COD) is a cyclic diene that has become an indispensable molecule in
the fields of organometallic chemistry and organic synthesis. Its unique ability to act as a
stable, bidentate ligand for a variety of transition metals has made it a cornerstone in the
development of homogeneous catalysts. This guide provides a comprehensive overview of the
history of COD research, from its initial synthesis to its role in the creation of landmark catalysts
and synthetic reagents. It details the synthesis of COD and its most important metal
complexes, presents key quantitative data, and provides experimental protocols for their
preparation and use.

Early History and Synthesis of Cycloocta-1,5-diene

The story of cycloocta-1,5-diene begins with the broader development of cycloolefin chemistry
pioneered by chemists like Walter Reppe and Gunther Wilke. The most significant route to
COD is the nickel-catalyzed dimerization of butadiene.[1][2] In the 1950s and early 1960s,
research demonstrated that butadiene could be cyclized to form COD with high efficiency.[3]
The Wilke process, developed in 1962, utilized a Ni-Al-P catalyst system and achieved yields of
over 90%, a significant improvement over earlier methods that reported yields as low as 17%.
[3] This breakthrough made COD an accessible and commercially viable chemical.

The most common and stable isomer of COD is the cis,cis or (Z,Z)-isomer.[4] However, other
iIsomers exist. The highly strained trans,trans-(E,E)-COD was first synthesized in 1969 by
Whitesides and Cope through the photoisomerization of the cis,cis compound.[2]
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Table 1: Physical Properties of (Z,2)-1,5-Cyclooctadiene

Property Value

Molecular Formula CsH12

Molar Mass 108.18 g/mol [5]

Appearance Colorless liquid with a strong odor[1]

Density 0.882 g/mL at 25 °CJ[1]

Melting Point -69 °C[1]

Boiling Point 149-150 °CJ[1]

Solubility Insoluble in water; soluble in non-polar organic

solvents like benzene and chloroform.[5][6]

Diagram: Synthesis of 1,5-Cyclooctadiene
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Caption: Nickel-catalyzed dimerization of butadiene to form 1,5-cyclooctadiene.

Coordination Chemistry: The Chelate Effect and Key
Metal Complexes

The significance of COD in chemistry stems from its role as a ligand in organometallic
complexes. It binds to metals through both of its alkene groups, acting as a bidentate ligand.
This chelation results in complexes that are significantly more stable than those formed with
simple mono-olefins like ethylene, an observation known as the chelate effect. The COD ligand
is also readily displaced by other ligands, such as phosphines, making M-COD complexes
excellent starting materials for catalyst synthesis.[2]

Diagram: Chelation of COD to a Metal Center
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1,5-Cyclooctadiene Ligand
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Caption: Bidentate coordination of 1,5-cyclooctadiene to a metal center (M).
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Several metal-COD complexes have become fundamental reagents in chemistry labs
worldwide.

» Bis(1,5-cyclooctadiene)nickel(0) - Ni(COD)2: This yellow, highly air-sensitive solid is a
common and reactive source of nickel(0).[7] It is prepared by the reduction of a nickel(ll) salt
in the presence of COD.[7] Its utility lies in the lability of the COD ligands, which are easily
displaced to allow for the synthesis of other nickel(0) complexes or to initiate catalytic cycles.

[7]L8]

e Cyclooctadiene Rhodium Chloride Dimer - [RhCI(COD)]2: This air-stable, yellow-orange
compound is one of the most widely used precursors for rhodium(l) catalysts.[9][10] It is
typically synthesized by heating rhodium(lll) chloride with COD in an alcohol solvent, which
also acts as the reducing agent.[9][10]

e Cyclooctadiene Iridium Chloride Dimer - [IrCI(COD)]2: Similar to its rhodium counterpart, this
orange-red, air-stable solid is the primary starting material for a vast array of iridium(l)
catalysts, most notably Crabtree's catalyst.[11] It is prepared by the reduction of an
iridium(lll) salt with COD in an alcohol solvent.[11]

Table 2: Properties of Key Metal-COD Complexes
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Key
Molar Mass ( o
Complex Formula Appearance Characteristic
g/mol )
S
Bis(cyclooctadie ) ) Air-sensitive;

] Ni(CsH12)2 275.06 Yellow solid ]
ne)nickel(0) source of Ni(0)[7]
Cyclooctadiene Air-stable;

) Yellow-orange
Rhodium [RhCI(CsH12)2 493.08 id catalyst
soli
Chloride Dimer precursor[9]
] Air-stable;
Cyclooctadiene
o , _ precursor to
Iridium Chloride [IrCI(CsH12)2 671.70 Red-orange solid
) Crabtree's
Dimer
catalyst[11]
Air-stable; highly
Crabtree's [Ir(COD)(PCys) ) active
804.90 Orange solid ,
Catalyst (py)]PFs hydrogenation
catalyst[12]

Applications in Homogeneous Catalysis

The development of metal-COD complexes revolutionized homogeneous catalysis, particularly

for hydrogenation reactions.

Crabtree's Catalyst: A Paradigm Shift in Hydrogenation

In the 1970s, Robert H. Crabtree developed a cationic iridium(l) complex, [Ir(COD)(PCys)
(py)]PFes, that exhibited unprecedented activity for the hydrogenation of alkenes.[12][13] Unlike

the well-established Wilkinson's catalyst, Crabtree's catalyst was effective for the

hydrogenation of highly substituted (tri- and tetrasubstituted) olefins, which were previously

difficult or impossible to reduce under mild conditions.[12][13] This discovery opened new

avenues in organic synthesis, allowing for the stereoselective reduction of complex molecules.

The catalyst is also noted for its tolerance of some functional groups and its ability to perform

hydrogen isotope exchange reactions.[12]
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Table 3: Comparison of Hydrogenation Catalyst

Turnover Frequencies (TOF)

Wilkinson's Schrock-Osborn Crabtree's Catalyst
Substrate
Catalyst TOF Catalyst TOF TOF
1-Hexene 650 4000 6400
Cyclohexene 700 10 4500
1-Methylcyclohexene
_ _ 13 — 3800
(Trisubstituted)
2,3-Dimethyl-2-butene
— — 4000

(Tetrasubstituted)

(Data sourced from
Wikipedia, reflecting
turnover frequencies
(min=1)[12]

Diagram: Generalized Catalytic Cycle for Hydrogenation
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Caption: Simplified hydrogenation cycle for an Iridium(l) catalyst.

Applications in Organic Synthesis

Beyond its role as a ligand, COD is a valuable starting material for important synthetic
reagents. The most prominent example is its reaction with borane (BHs) to produce 9-
borabicyclo[3.3.1]nonane (9-BBN).[14][15] 9-BBN is a highly selective hydroborating agent,

prized for its steric bulk which directs the boron to the least hindered position of an alkene, and

for its stability as a crystalline dimer.[14][15]

Diagram: Synthesis of 9-BBN from 1,5-Cyclooctadiene

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b8815838?utm_src=pdf-body-img
https://www.atamanchemicals.com/9-borabicyclo-3-3-1-nonane-dimer_u34404/
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fs-1977-01-0453
https://www.atamanchemicals.com/9-borabicyclo-3-3-1-nonane-dimer_u34404/
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fs-1977-01-0453
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

[1,5-Cyclooctadiene] [ Borane (BH3) ]

9-Borabicyclo[3.3.1]nonane
(CRE12)

Click to download full resolution via product page

Caption: Synthesis of the hydroborating agent 9-BBN.

Key Experimental Protocols

The following protocols are based on established literature procedures and should be
performed with appropriate safety precautions in a laboratory setting.

Protocol 1: Synthesis of Bis(1,5-cyclooctadiene)nickel(0)
- Ni(COD)2

This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using
Schlenk techniques or in a glovebox, as Ni(COD): is highly air-sensitive.[7][16]

o Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged
with anhydrous nickel(ll) acetylacetonate (Ni(acac)z) and 1,5-cyclooctadiene (COD).

» Solvent Addition: Anhydrous toluene or THF is added via cannula, and the suspension is
cooled to -78 °C (dry ice/acetone bath).

» Reduction: A solution of triethylaluminum (AIEts) or diisobutylaluminum hydride (DIBAL-H) in
an appropriate solvent is added dropwise to the stirred suspension. The reaction mixture will
typically turn a dark reddish-brown color.[16]

« |solation: The reaction is allowed to warm to 0 °C. Anhydrous diethyl ether is added to
precipitate the product.
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 Purification: The resulting yellow solid is collected by filtration under inert atmosphere,
washed with cold diethyl ether, and dried under vacuum. The product, Ni(COD)z, should be
stored at low temperature under an inert atmosphere.[16]

Protocol 2: Synthesis of Cyclooctadiene Iridium
Chloride Dimer - [IrCI(COD)]z

This procedure is adapted from common literature syntheses.[11][17]

¢ Reaction Setup: A round-bottom flask is charged with hydrated iridium(lll) chloride
(IrClI3-:3H20), 1,5-cyclooctadiene (COD), and a 3:1 mixture of 2-propanol (or ethanol) and
water.

o Reflux: The mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring.
The iridium salt is reduced from Ir(lll) to Ir(l) by the alcohol solvent. The reaction is typically
refluxed for 18-24 hours.

» Crystallization: As the reaction proceeds, the orange-red product, [IrCI(COD)]z, will
precipitate from the solution.

« |solation: The mixture is cooled to room temperature, and the crystalline solid is collected by
filtration.

» Washing and Drying: The product is washed with cold ethanol and then diethyl ether to
remove unreacted COD and other impurities. It is then dried under vacuum. The resulting
solid is stable in air.

Protocol 3: Synthesis of Cyclooctadiene Rhodium
Chloride Dimer - [RhCI(COD)]2

This procedure is a well-established method for preparing this common catalyst precursor.[9]
[10]

e Reaction Setup: A round-bottom flask is charged with hydrated rhodium(lil) chloride
(RhCI3-:3H20), sodium carbonate (NazCOs), and a deoxygenated 4:1 mixture of ethanol and
water.
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e Addition of COD: 1,5-cyclooctadiene is added to the mixture.

o Reflux: The mixture is heated to reflux under a nitrogen atmosphere for several hours. The
solution will turn from a deep red to a yellow-orange color as the product forms and
precipitates.

« |solation: The mixture is cooled to room temperature, and the yellow-orange solid is collected
by filtration.

» Washing and Drying: The product is washed thoroughly with water, then with cold methanol
or ethanol, and finally with hexane or ether. The [RhCI(COD)]z is then dried under vacuum.

Protocol 4: General Procedure for Olefin Hydrogenation
using Crabtree's Catalyst

This is a representative procedure and may require optimization for specific substrates.

o Catalyst Preparation: In a Schlenk flask under an inert atmosphere, Crabtree's catalyst
([Ir(COD)(PCys)(py)]PFe) is dissolved in a minimal amount of dry, degassed
dichloromethane.

o Substrate Addition: The olefin substrate to be hydrogenated is added to the flask.

o Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (Hz) several times.
A balloon of Hz is then attached, or the reaction is run under a specific pressure of Hz.

o Reaction Monitoring: The reaction is stirred at room temperature. The progress can be
monitored by TLC, GC, or NMR spectroscopy. These reactions are often very fast.

o Workup: Upon completion, the solvent is removed under reduced pressure. The residue is
purified by flash column chromatography on silica gel to isolate the hydrogenated alkane
product.ane product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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